Ethyl 4-acetyl-3-methoxybenzoate
Description
Ethyl 4-acetyl-3-methoxybenzoate is an aromatic ester characterized by a benzoate backbone substituted with an acetyl group at the para position and a methoxy group at the meta position, with an ethyl ester functional group.
Properties
Molecular Formula |
C12H14O4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
ethyl 4-acetyl-3-methoxybenzoate |
InChI |
InChI=1S/C12H14O4/c1-4-16-12(14)9-5-6-10(8(2)13)11(7-9)15-3/h5-7H,4H2,1-3H3 |
InChI Key |
JCGOOYJUMPHYCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-acetyl-3-methoxybenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-acetyl-3-methoxybenzoic acid with ethanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetyl-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-).
Major Products Formed
Oxidation: 4-carboxy-3-methoxybenzoic acid.
Reduction: 4-(1-hydroxyethyl)-3-methoxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-acetyl-3-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl 4-acetyl-3-methoxybenzoate involves interactions with various molecular targets. The acetyl group can undergo enzymatic hydrolysis to release acetic acid, which may participate in metabolic pathways. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems .
Comparison with Similar Compounds
Methyl 4-Acetyl-3-Methoxybenzoate
Structural Relationship: Mthis compound differs only in the ester group (methyl instead of ethyl). This minor structural variation significantly impacts properties such as solubility, volatility, and reactivity. Key Observations:
- Synthetic Utility : The methyl ester’s discontinuation may reflect challenges in synthesis, stability, or market demand. Ethyl esters often exhibit enhanced lipophilicity and slower hydrolysis rates compared to methyl esters, making them preferable in certain applications.
Ethoxylated Ethyl-4-Aminobenzoate
Key Comparisons:
- Functional Group Impact: The amino and ethoxylated chain in ethoxylated ethyl-4-aminobenzoate confer water solubility and high molecular weight, making it suitable for cosmetic or surfactant applications. In contrast, the acetyl and methoxy groups in this compound suggest utility in flavor/fragrance or polymer industries.
Research Findings and Industrial Relevance
- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit higher stability in acidic conditions and better compatibility with hydrophobic matrices compared to methyl esters. This could explain the discontinuation of the methyl analog due to performance limitations .
- Ethoxylated Derivatives: Ethoxylated compounds like ethyl-4-aminobenzoate are prioritized in cosmetics for their emulsifying properties and low toxicity, but their complex synthesis (e.g., ethylene oxide reactions) raises regulatory scrutiny .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
